2-Propanone, 1-(3-iodo-4-methoxyphenyl)-
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Overview
Description
2-Propanone, 1-(3-iodo-4-methoxyphenyl)- is an organic compound with a molecular formula of C10H11IO2 It is a derivative of acetophenone, where the phenyl ring is substituted with an iodine atom at the 3-position and a methoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-(3-iodo-4-methoxyphenyl)- typically involves the iodination of 4-methoxyacetophenone. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an acidic medium to facilitate the formation of the iodonium ion, which acts as the electrophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
2-Propanone, 1-(3-iodo-4-methoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxyphenol.
Reduction: Formation of 1-(3-iodo-4-methoxyphenyl)propan-2-ol.
Substitution: Formation of 1-(3-azido-4-methoxyphenyl)-2-propanone or 1-(3-thiocyanato-4-methoxyphenyl)-2-propanone.
Scientific Research Applications
2-Propanone, 1-(3-iodo-4-methoxyphenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a precursor for compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-Propanone, 1-(3-iodo-4-methoxyphenyl)- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The iodine and methoxy substituents can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry for structure-activity relationship studies.
Comparison with Similar Compounds
Similar Compounds
2-Propanone, 1-(4-methoxyphenyl)-: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
2-Propanone, 1-(4-hydroxyphenyl)-: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.
2-Propanone, 1-(4-methoxyphenyl)-: Similar structure but without the iodine atom, leading to different chemical and biological properties.
Uniqueness
2-Propanone, 1-(3-iodo-4-methoxyphenyl)- is unique due to the presence of both iodine and methoxy substituents, which confer distinct reactivity and potential biological activities. The iodine atom can participate in halogen bonding and other interactions, enhancing the compound’s utility in various applications.
Properties
CAS No. |
876666-58-9 |
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Molecular Formula |
C10H11IO2 |
Molecular Weight |
290.10 g/mol |
IUPAC Name |
1-(3-iodo-4-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H11IO2/c1-7(12)5-8-3-4-10(13-2)9(11)6-8/h3-4,6H,5H2,1-2H3 |
InChI Key |
WSBDPTWWTNXELV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)OC)I |
Origin of Product |
United States |
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